tert-butyl N-[2-nitro-4-(trifluoromethyl)anilino]carbamate
Description
Tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a tert-butyl ester, a nitro group, and a trifluoromethyl group
Properties
IUPAC Name |
tert-butyl N-[2-nitro-4-(trifluoromethyl)anilino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4/c1-11(2,3)22-10(19)17-16-8-5-4-7(12(13,14)15)6-9(8)18(20)21/h4-6,16H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRDBUNUUINGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-nitro-4-(trifluoromethyl)anilino]carbamate typically involves the reaction of 2-nitroaniline with tert-butyl nitrite (t-BuONO) in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of reagents like lithium bis(trimethylsilyl)amide (Li[N(Si(CH3)3)2]) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, tert-butyl hydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-nitro-4-(trifluoromethyl)anilino]carbamate involves its interaction with molecular targets such as enzymes and proteins. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- 2-Nitro-4-(trifluoromethyl)aniline
Uniqueness
Tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazinecarboxylate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
